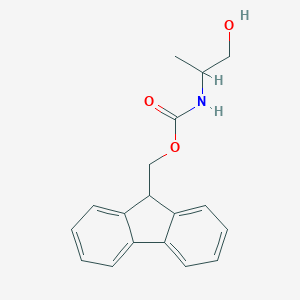

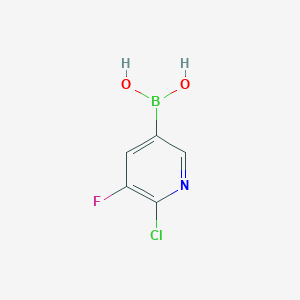

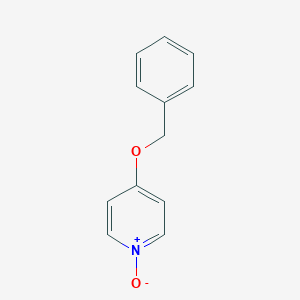

(9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate, also known as 9-Fluorenylmethylcarbamate (FMC), is a synthetic compound used in various scientific research applications. It is a useful reagent for the synthesis of a variety of compounds, including pharmaceuticals, and has been studied for its biochemical and physiological effects. In

Applications De Recherche Scientifique

Environmental Chemistry and Toxicology

Carbamates, including compounds similar to (9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate, have been extensively reviewed for their presence in foods and beverages, where they raise health concerns due to their toxicological properties. Ethyl carbamate (EC), a related compound, is genotoxic and carcinogenic, classified as "probably carcinogenic to humans" by the World Health Organization's International Agency for Research on Cancer (IARC) (Weber & Sharypov, 2009). The environmental behavior and degradation processes of N-phenyl carbamates, like chlorpropham, are critical for understanding their impact on ecosystems and human health, with research focusing on their breakdown through hydrolysis, biolysis, photolysis, and thermal processes (Smith & Bucher, 2012).

Medicine and Pharmacology

In the medical field, alkyl-carbamates have been developed for treating conditions such as anxiety and epilepsy. Their pharmacological profile includes modulation of the GABA_A receptor and interaction with ion channels, although they also present serious adverse events. The differential effects of these compounds, including cenobamate's unique mechanism on persistent Na+ currents, underscore the importance of carbamates in therapeutic applications (Löscher, Sills, & White, 2021).

Biochemical Processes

The study of carbamates' biochemical interactions, especially their inhibition effects on acetylcholinesterase (AChE), provides insights into their mechanism of action and potential applications in neurobiology and pest control. Research has shown that the rate of decarbamoylation varies significantly across different carbamates, affecting their efficiency as AChE inhibitors, which has implications for their use in both therapeutic and agricultural settings (Rosenberry & Cheung, 2019).

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl N-(1-hydroxypropan-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-12(10-20)19-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17,20H,10-11H2,1H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIZCEJUGNDJXMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369620 |

Source

|

| Record name | (9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161529-13-1 |

Source

|

| Record name | (9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Hydroxymethyl)phenyl]ethan-1-one](/img/structure/B151883.png)

![1,2,3,4-Tetrahydro-9-(phenylmethyl)-pyrido[3,4-B]indole](/img/structure/B151894.png)

![2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine](/img/structure/B151904.png)